Chemical Structure and Molecular Characterization of C-Gboxin
Chemical Structure and Molecular Characterization of C-Gboxin
This technical guide provides an in-depth analysis of C-Gboxin , a specialized functional analog of the oxidative phosphorylation (OXPHOS) inhibitor Gboxin.
Note to Researchers: C-Gboxin is distinct from the parent compound Gboxin (primary screening hit) and S-Gboxin (metabolically stable therapeutic candidate). C-Gboxin is specifically engineered as a photo-affinity and click-chemistry probe designed to identify mitochondrial protein targets.
Chemical Identity & Physicochemical Properties
C-Gboxin is a dual-functionalized benzimidazolium derivative. It retains the core pharmacophore of Gboxin required for mitochondrial accumulation (positive charge and lipophilicity) but incorporates two critical moieties for target identification:
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Photo-reactive Group: Typically a diazirine moiety that forms a covalent bond with the target protein upon UV irradiation.
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Click Handle: A terminal alkyne group that allows for post-lysis conjugation with a fluorophore (e.g., Azide-Fluor) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
| Property | Data | Notes |
| Common Name | C-Gboxin | "C" denotes "Clickable/Crosslinking" |
| Parent Scaffold | Benzimidazolium | Cationic amphiphilic structure |
| Molecular Weight | 627.53 g/mol | Significantly higher than Gboxin (~393 Da) due to functional tags |
| Target | Mitochondrial ATP Synthase ( | Specifically binds to subunits in the mitochondrial matrix |
| IC50 (GBM Cells) | ~350 nM | Retains high potency comparable to Gboxin |
| Solubility | DMSO (Soluble), Water (Poor) | Requires organic co-solvent for stock preparation |
| Primary Application | Target Identification / Proteomics | Not intended for therapeutic dosing |
Structural Comparison: Gboxin Family
To understand C-Gboxin, it is essential to contextualize it within the Gboxin development pipeline.
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Gboxin (Parent): The original hit. Unstable in plasma due to esterase activity.
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Formula:
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S-Gboxin (Stable): The therapeutic lead. Ester replaced with an amide/stable linkage; fluorinated for metabolic stability.
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Formula:
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C-Gboxin (Probe): The mechanistic tool.[1]
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Structural Modification: The N-alkyl side chain is extended to include the diazirine and alkyne functionalities.
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Mechanism of Action & Probe Workflow
C-Gboxin functions as a "trojan horse" probe. It accumulates in the mitochondrial matrix of Glioblastoma (GBM) cells due to their elevated mitochondrial membrane potential (
The "Click-Map" Workflow:
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Equilibration: Live cells are treated with C-Gboxin.[3] It localizes to the mitochondria.[2][3][4]
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Crosslinking: Cells are exposed to UV light (365 nm). The diazirine group releases nitrogen (
), generating a highly reactive carbene that covalently inserts into the nearest protein (ATP Synthase). -
Lysis & Click: Cells are lysed. The lysate is reacted with a fluorescent azide (e.g., TAMRA-Azide) or Biotin-Azide.
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Visualization: The target protein is visualized via SDS-PAGE (fluorescence scanning) or pulled down (streptavidin) for Mass Spectrometry.
Caption: Workflow of C-Gboxin mediated target identification. The probe leverages mitochondrial potential for localization before covalent capture.
Experimental Protocol: C-Gboxin Labeling
Standard Operating Procedure for Target Verification in GBM Cells.
Reagents Required[5][1][6][7][8]
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C-Gboxin Stock: 10 mM in dry DMSO (Store at -80°C).
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Azide-Fluor: e.g., TAMRA-Azide or Alexa-647-Azide.
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Click Cocktail:
(1 mM), THPTA ligand (1 mM), Sodium Ascorbate (10 mM). -
Lysis Buffer: 1% NP-40 in PBS with protease inhibitors.
Step-by-Step Methodology
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Cell Seeding: Plate GBM cells (e.g., U87 or primary HTS spheres) to 80% confluency.
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Probe Incubation:
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Treat cells with 1 µM C-Gboxin for 1–2 hours at 37°C.
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Control: Treat a parallel plate with 10 µM Gboxin (parent) 30 mins prior to C-Gboxin to demonstrate competitive binding.
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UV Crosslinking:
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Wash cells 2x with cold PBS.
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Keep cells on ice. Irradiate with 365 nm UV light for 10–15 minutes.
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Critical: Ensure the UV source is close (~5 cm) but prevent heating.
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Lysis & Click Reaction:
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Lyse cells on ice for 20 mins. Clarify by centrifugation (14,000 x g, 10 mins).
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Add Click Cocktail to the supernatant. Incubate for 1 hour at Room Temperature in the dark.
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Analysis:
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Precipitate proteins (methanol/chloroform) to remove excess free fluorophore.
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Resuspend in SDS loading buffer.
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Run SDS-PAGE and scan for fluorescence.
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Synthesis & Availability
C-Gboxin is not typically a catalog reagent for general purchase; it is a custom-synthesized tool compound.
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Synthesis Route: The synthesis follows the modular assembly of the benzimidazole core. The N-alkylation step uses a specialized linker containing the diazirine and alkyne groups rather than the simple ethyl/methyl groups of Gboxin.
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Storage: The diazirine group is light-sensitive. Store solid or solution strictly in the dark (amber vials/foil) at -80°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the ester linkage.
References
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Shi, Y., Lim, S. K., Liang, Q., Iyer, S. V., Wang, H. Y., Wang, Z., ... & Parada, L. F. (2019).[4] Gboxin is an oxidative phosphorylation inhibitor that targets glioblastoma.[2][4][9][10][11][12] Nature, 567(7748), 341–346.[9]
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TargetMol Chemicals. (n.d.). C-Gboxin Product Data. TargetMol.
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MedChemExpress. (n.d.). S-Gboxin (Stable Analog) Product Information. MedChemExpress.
Sources
- 1. Gboxin Induced Apoptosis and Ferroptosis of Cervical Cancer Cells by Promoting Autophagy-Mediated Inhibition of Nrf2 Signaling Under Low-Glucose Conditions | MDPI [mdpi.com]
- 2. 2025-8193 [excli.de]
- 3. saracatinib.info [saracatinib.info]
- 4. Gboxin is an oxidative phosphorylation inhibitor that targets glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Optimization of Precursor Synthesis Conditions of (2S,4S)4–[18F]FPArg and Its Application in Glioma Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and evaluation of positron emission tomography/fluorescence dual imaging probes for targeting facilitated glucose transporter 1 (GLUT1) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Inhibition of mitochondrial translation suppresses glioblastoma stem cell growth - PMC [pmc.ncbi.nlm.nih.gov]
